![molecular formula C10H17F6N2O4S2+ B1496960 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide CAS No. 706759-44-6](/img/no-structure.png)

5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

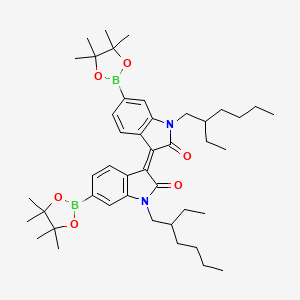

Molecular Structure Analysis

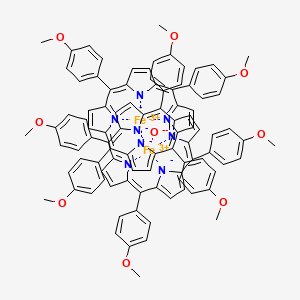

The molecular formula of this compound is C10H17F6N2O4S2+ . The structure includes a spirocyclic quaternary ammonium cation, which is a versatile component used in various scientific research areas.Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 407.3734 . More specific physical and chemical properties such as melting point, boiling point, density, and others were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Raman Spectroscopic Study and DFT Calculations

Research by Sukizaki et al. (2007) explored the molecular structure of 5-Azonia-spiro[4.4]nonane tetrafluoroborate in both crystalline states and solutions using Raman spectroscopy and theoretical DFT calculations. They revealed distinct conformations of the molecule, indicating its potential for detailed structural analysis in various chemical environments Sukizaki et al., 2007.

Novel Terminators of Cationic Cyclisations

Haskins and Knight (2002) discussed the use of trifluoromethanesulfonic (triflic) acid as a catalyst for cyclisation reactions, presenting a method for forming pyrrolidines efficiently. This work highlights the utility of such compounds in synthesizing complex cyclic structures, showing their applicability in organic synthesis Haskins & Knight, 2002.

Spirocyclic Quaternary Ammonium Cations for AEMs

A study by Gu et al. (2016) on spirocyclic quaternary ammonium (QA) cation-based anion exchange membranes (AEMs) demonstrated their improved chemical stability in alkaline media. This research underscores the significance of these compounds in developing advanced materials for energy applications, particularly in fuel cells Gu et al., 2016.

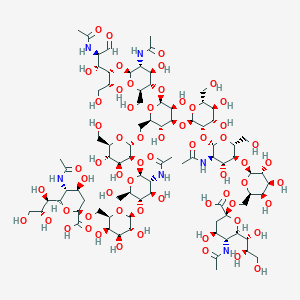

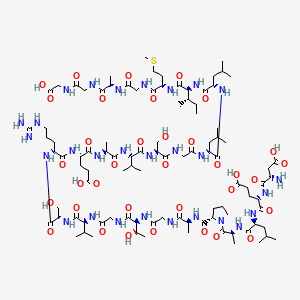

Improved MS Peptide Analysis

Setner et al. (2017) developed a novel ionization tag based on the 5-azoniaspiro[4.4]nonyl scaffold for enhancing the analysis of peptides by electrospray tandem mass spectrometry. This tag improved ionization efficiency and provided high sequence coverage, illustrating the compound's role in facilitating advanced analytical techniques in biochemistry Setner et al., 2017.

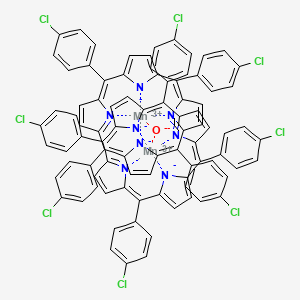

Ionic Liquids with Spiro Cations

Research by Zakharov et al. (2021) synthesized metal-containing ionic liquids with spiro cations, examining their crystal structures and thermal properties. Their findings offer insights into the design of novel ionic liquids for various applications, including catalysis and material science Zakharov et al., 2021.

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide involves the reaction of 5-aminospiro[4.4]nonane with trifluoromethanesulfonyl chloride followed by treatment with sodium azide and trifluoromethanesulfonic acid to form the desired product.", "Starting Materials": [ "5-aminospiro[4.4]nonane", "trifluoromethanesulfonyl chloride", "sodium azide", "trifluoromethanesulfonic acid" ], "Reaction": [ "Step 1: 5-aminospiro[4.4]nonane is reacted with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding trifluoromethanesulfonamide intermediate.", "Step 2: The intermediate is then treated with sodium azide in the presence of a solvent such as DMF to form the corresponding azide intermediate.", "Step 3: The azide intermediate is then treated with trifluoromethanesulfonic acid in the presence of a solvent such as acetonitrile to form the desired product, 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide." ] } | |

Número CAS |

706759-44-6 |

Nombre del producto |

5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |

Fórmula molecular |

C10H17F6N2O4S2+ |

Peso molecular |

407.4 g/mol |

Nombre IUPAC |

5-azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |

InChI |

InChI=1S/C8H16N.C2HF6NO4S2/c1-2-6-9(5-1)7-3-4-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-8H2;9H/q+1; |

Clave InChI |

ZRKYJVGRMJUKEF-UHFFFAOYSA-N |

SMILES |

C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |

SMILES canónico |

C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanedinitrile, 2,2'-[[4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl]bis[methylidyne(3-oxo-1H-indene-2,1(3H)-diylidene)]]bis-](/img/structure/B1496884.png)

![2,2'-(((3aR,3a'R,4S,4'S,6R,6aS,6'R,6a'S)-6,6'-((5-Nitro-2-(propylthio)pyrimidine-4,6-diyl)bis(azanediyl))bis(2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxole-6,4-diyl))bis(oxy))diethanol](/img/structure/B1496897.png)

![(2S)-2-[Bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B1496902.png)

![(S)-N-(2,4-difluorobenzyl)-2'-ethyl-9'-hydroxy-1',8'-dioxo-1',2,2',4,4',5,6,8'-octahydrospiro[pyran-3,3'-pyrido[1,2-a]pyrazine]-7'-carboxamide](/img/structure/B1496903.png)

![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 4-(dihydrogen phosphate), ammonium salt (1:2)](/img/structure/B1496905.png)